molecular formula C19H17N3O4S2 B2985522 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-67-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2985522
CAS No.: 864922-67-8
M. Wt: 415.48
InChI Key: IXHPVXZINVMUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxole ring, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the 1,2,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and 1,2,4-thiadiazole intermediates through a thioether linkage, typically using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The thiadiazole ring, in particular, is known to interact with metal ions, which could play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-hydroxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-24-14-5-3-13(4-6-14)18-21-19(28-22-18)27-10-17(23)20-9-12-2-7-15-16(8-12)26-11-25-15/h2-8H,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHPVXZINVMUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.